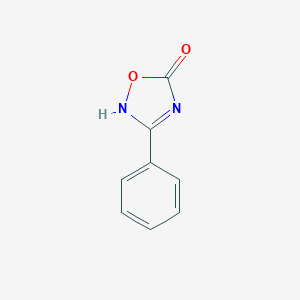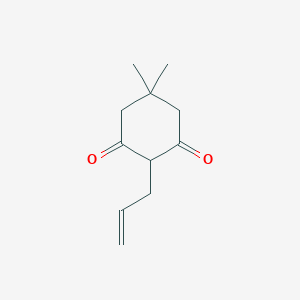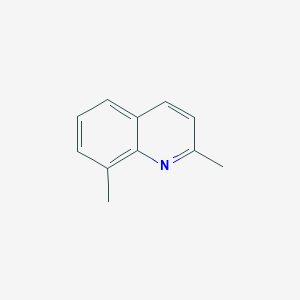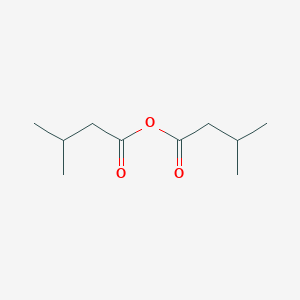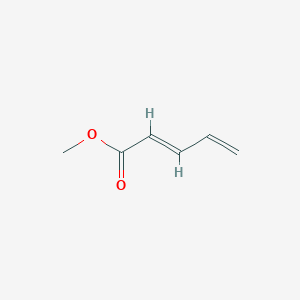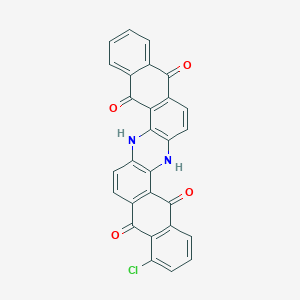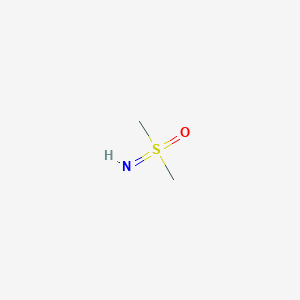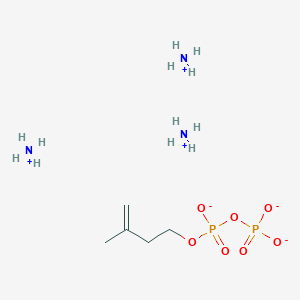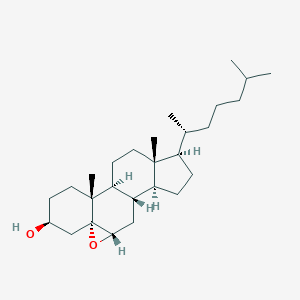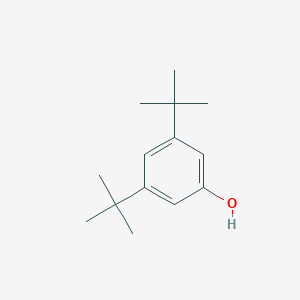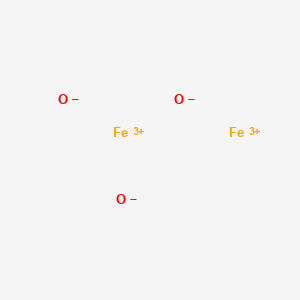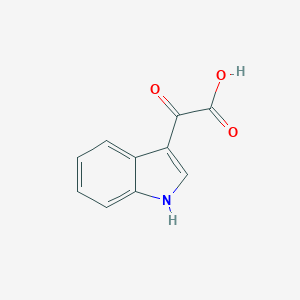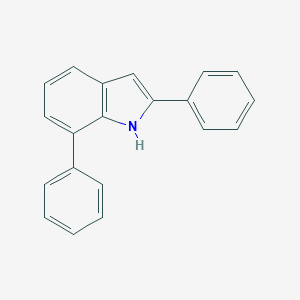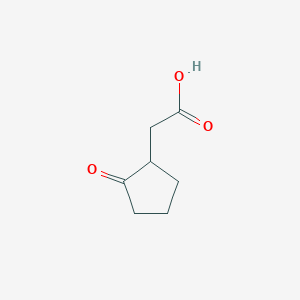
2-(2-氧代环戊基)乙酸
描述
Synthesis Analysis
The synthesis of 2-(2-Oxocyclopentyl)acetic Acid and related compounds involves multiple steps, including reactions starting from basic cyclic and acyclic precursors. Vamos and Kobayashi (2008) reported an efficient, scalable preparation of both enantiomers of 2-(1-hydroxy-2-oxocyclohexyl)acetic acid using environmentally benign conditions, which could be related to the synthesis pathways of similar compounds (M. Vamos & Yoshihisa Kobayashi, 2008).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-oxo-1,2-dihydropyridine-1-acetic acid, has been elucidated through elemental analysis, IR spectrum, and single crystal X-ray diffraction, showcasing the intricacies of their crystallographic details (Zhao Jing-gui, 2005).
Chemical Reactions and Properties
Chemical reactions involving 2-(2-Oxocyclopentyl)acetic Acid and its derivatives are diverse. For example, the synthesis of 2-(2-chloroethoxy) acetic acid via oxidation of 2-(2-chloroethoxy) ethanol and the comparison of oxidation effects of different oxidants highlight the chemical versatility and reactivity of these compounds (Xiang Hong-lin, 2008).
Physical Properties Analysis
The physical properties of compounds like 2-(2-Oxocyclopentyl)acetic Acid can be inferred from studies on similar molecules, where factors such as crystal system, space group, and intermolecular hydrogen bonds play a crucial role in determining their solid-state configuration and stability (Zhao Jing-gui, 2005).
Chemical Properties Analysis
The chemical properties, including reactivity and functional group behavior, can be illustrated by examining the synthesis routes and reaction conditions of closely related compounds. The work by Juma et al. (2008) on the efficient synthesis of 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles, based on the synthesis and reactions of (2,4-dioxocyclohex-1-yl)acetic acid derivatives, provides insights into the chemical behavior and potential transformations of these compounds (B. Juma et al., 2008).
科学研究应用
立体电子控制的分解:2-(2-氧代环己基)乙酸的巴耶-维利格反应与2-(2-氧代环戊基)乙酸密切相关,其分解过程显示出立体电子控制,表明在有机合成和立体化学研究中可能有潜在应用(Chandrasekhar & Roy, 1994)。
水处理中的降解:关于S(2)O(8)(2-)的光解用于去除乙酸的研究中,这种化合物与2-(2-氧代环戊基)乙酸相关,研究表明其在水处理和环境应用中具有潜力(Criquet & Leitner, 2009)。
抗炎和镇痛活性:[(环烷基甲基)苯基]乙酸衍生物,包括与2-(2-氧代环戊基)乙酸类似的化合物,已经展示出抗炎和镇痛活性,表明在药物应用中具有潜力(Terada et al., 1984)。
C-H键的催化氧化和醚化:一项研究描述了过氧化物等氧化剂在芳烃和烷烃C-H键的催化乙酰化和醚化中的应用。这项研究表明在有机合成和化学工程中具有潜在应用(Desai, Malik, & Sanford, 2006)。
苯并啉的合成:铁催化的来自2'-芳基乙酮酮的O-乙酰羟胺的分子内N-芳基化反应,与2-(2-氧代环戊基)乙酸结构相似,提供了取代苯并啉的便利途径,突显了其在有机合成和药物化学中的作用(Deb & Yoshikai, 2013)。
快速溶解片剂的开发:在制药行业中,结构相关的Aceclofenac,[[[2-[(2,6-二氯苯基)氨基]苯基]乙酰]氧]乙酸,已被用于开发快速溶解片剂,显示出在药物配方和输送中的潜力(Kulkarni et al., 2015)。
废水处理应用:与2-(2-氧代环戊基)乙酸结构相似的过氧乙酸被用于废水处理,具有氧化性能,潜在应用于环境化学和工业过程(da Silva et al., 2019)。
二氧化钛上的光催化分解:关于二氧化钛上乙酸的光催化分解的研究为环境化学和催化中的潜在应用提供了见解(Muggli & Falconer, 1999)。
安全和危害
The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to take precautionary measures against static discharge . It is advised to wear protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
2-(2-oxocyclopentyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6-3-1-2-5(6)4-7(9)10/h5H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLLIBGOZUPLOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393744 | |
| Record name | 2-(2-oxocyclopentyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxocyclopentyl)acetic Acid | |
CAS RN |
1460-38-4 | |
| Record name | 2-(2-oxocyclopentyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Oxocyclopentaneacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

